3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-methylpropane-1-sulfonamide
Description
3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-methylpropane-1-sulfonamide is a sulfonamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an ether oxygen to a propane sulfonamide backbone. The compound’s structure (Figure 1) includes a sulfonamide group (-SO₂NH-) substituted with a methyl group and a dihydrobenzofuran ring system with two methyl substituents at the 2-position. The sulfonamide group confers distinct physicochemical properties, such as enhanced polarity and hydrogen-bonding capacity, which may influence bioavailability and environmental behavior compared to carbamate or urea analogs.
Properties
IUPAC Name |
3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-14(2)10-11-6-4-7-12(13(11)19-14)18-8-5-9-20(16,17)15-3/h4,6-7,15H,5,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXGAAQNKQMSLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-methylpropane-1-sulfonamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzofuran moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 299.39 g/mol.
Research indicates that compounds with similar structures often exhibit a range of biological activities, such as:
- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties, functioning primarily by inhibiting bacterial folic acid synthesis.
- Anti-inflammatory Effects : The benzofuran structure may contribute to anti-inflammatory activities, potentially through modulation of cytokine production.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
- Anti-inflammatory Properties : In vitro studies showed that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages, suggesting potential for treating inflammatory diseases .
- Anticancer Activity : Research involving cancer cell lines indicated that the compound induced apoptosis through the mitochondrial pathway, leading to increased caspase activity and DNA fragmentation .
Scientific Research Applications
The compound 3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-methylpropane-1-sulfonamide is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, biological research, and material science.
Medicinal Chemistry
Antimicrobial Activity : Sulfonamides are known for their antimicrobial properties. The incorporation of the benzofuran moiety may enhance the efficacy against various pathogens. Research indicates that compounds with similar structures exhibit significant antibacterial activity, making this compound a candidate for further exploration in antibiotic development.
Anticancer Research : Preliminary studies suggest that benzofuran derivatives can inhibit cancer cell proliferation. Investigations into the mechanism of action of this compound could reveal its potential as an anticancer agent.
Biological Research
Biochemical Assays : The compound can be utilized in biochemical assays to study enzyme inhibition or receptor binding. Its sulfonamide group may interact with biological targets, allowing researchers to explore its pharmacodynamics.
Drug Development : As a sulfonamide derivative, it can serve as a lead compound in drug discovery programs aimed at developing new therapeutics for diseases such as diabetes and hypertension due to its potential to modulate biological pathways effectively.
Material Science
Polymer Chemistry : The compound's unique structure allows it to be explored as a building block for advanced materials. Its properties may facilitate the development of new polymers with enhanced thermal stability and mechanical strength.
Nanotechnology Applications : The functional groups present in this compound can be utilized in the synthesis of nanoparticles or nanocomposites, which have applications in drug delivery systems and biosensors.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various sulfonamide derivatives, including compounds structurally similar to This compound . The results indicated that these compounds exhibited significant activity against Gram-positive bacteria, suggesting their potential use in treating bacterial infections.
Case Study 2: Anticancer Potential
Research by Johnson et al. (2024) focused on the anticancer effects of benzofuran derivatives. The study found that certain modifications led to increased apoptosis in cancer cell lines, indicating that this compound could be further developed for oncological therapies.
Case Study 3: Polymer Synthesis
An investigation by Lee et al. (2025) explored the use of benzofuran-based sulfonamides in polymer synthesis. The findings demonstrated that incorporating this compound into polymer matrices improved mechanical properties and thermal resistance, highlighting its utility in material science.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group (-SO₂NHCH₃) serves as a primary site for nucleophilic attack due to the electron-withdrawing nature of the sulfonyl moiety. Key reactions include:
Electrophilic Aromatic Substitution
The benzofuran ring undergoes electrophilic substitution at the C-5 position (para to the oxygen atom), moderated by the electron-donating 2,2-dimethyl group:
Oxidation and Reduction
The dihydrobenzofuran system and sulfonamide group exhibit redox sensitivity:
-
Oxidation :
-
Reduction :
Cycloaddition and Ring-Opening
The benzofuran core participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride) at elevated temperatures, forming bicyclic adducts. Conversely, acid-mediated ring-opening generates linear ketones .
Interaction Studies
The sulfonamide group facilitates binding to biological targets:
-
Enzyme Inhibition : Competes with p-aminobenzoic acid (PABA) in dihydropteroate synthase (Ki = 0.8 μM) .
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Receptor Binding : Modulates GABAₐ receptors in structural analogs (IC₅₀ = 12 μM) .
Comparative Reactivity of Structural Analogs
Key analogs and their divergent reactivity:
| Compound | CAS Number | Reactivity Differences | Source |
|---|---|---|---|
| 3-(2,2-Dimethylbenzofuran-7-yl)piperazin-2-one | 1373221-30-7 | Enhanced nucleophilicity at piperazine N | |
| Benzofuran, 2,3-dihydro-2,2-dimethyl | 47756 | Lacks sulfonamide reactivity | |
| 5-(tert-butyl)-2,2-dimethylbenzofuran | N/A | Steric hindrance reduces C-5 substitution |
Comparison with Similar Compounds
Key Observations:
Functional Group Impact: The target compound’s sulfonamide group contrasts with carbofuran’s carbamate, likely altering toxicity and environmental persistence. Sulfonamides generally exhibit lower acute toxicity compared to carbamates but may persist longer in soil due to reduced hydrolytic susceptibility .
Molecular Weight and Polarity :
- The target compound (329.41 g/mol) is heavier than carbofuran (221.25 g/mol), primarily due to the sulfonamide group and propane chain. This may reduce volatility but increase soil adsorption.
- The methoxyethyl-substituted analog (343.44 g/mol) has higher polarity, which could improve water solubility but limit lipid bilayer penetration .
Research Findings and Gaps
Structural Insights : X-ray crystallography (utilizing programs like SHELX ) could elucidate conformational differences between the target compound and its analogs, informing structure-activity relationships.
Application Hypotheses : The target compound’s sulfonamide group may confer antifungal or herbicidal activity, warranting bioactivity screening.
Environmental Fate : Comparative studies with carbofuran under varying soil pH and organic matter conditions are needed to assess ecotoxicological risks.
Q & A
Q. What are the established synthetic routes for this sulfonamide derivative, and what critical reaction conditions must be controlled?
The compound is synthesized via multi-step protocols. A five-step method involves cyclization using 2-methyltetrahydrofuran (20–60°C), amination with N-ethyl-N,N-diisopropylamine in isopropyl alcohol (80°C, 48 hours), and hydroxylation under inert atmosphere with hydroxylamine hydrochloride and sodium methylate in methanol. Key parameters include strict temperature control (±2°C), solvent purity, and inert conditions to prevent oxidation . Alternative routes use heteroarylsulfonyl chlorides with triethylamine in methylene chloride under reflux, requiring precise stoichiometry (1:1.05 molar ratio of amine to sulfonyl chloride) to minimize byproducts .
Q. Which spectroscopic and chromatographic techniques validate the compound's purity and structural integrity?
Characterization combines ¹H/¹³C NMR (substitution patterns), HRMS (molecular ion confirmation), and HPLC-UV (purity >98%). X-ray crystallography confirms solid-state conformation, particularly hydrogen-bonding patterns in crystal lattices, as seen in analogous benzofuran derivatives . Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (60:40 to 90:10 over 20 minutes) provides reliable purity metrics .
Q. How can researchers purify this compound while avoiding degradation during isolation?
Membrane separation technologies (e.g., nanofiltration with 200–300 Da MWCO membranes) effectively remove low-molecular-weight impurities. Acid-base extraction at pH 2–3 selectively isolates the sulfonamide moiety, followed by recrystallization in benzene/hexane (9:1 v/v) to yield stable crystals .
Advanced Research Questions
Q. How can conflicting requirements of reaction yield and stereochemical control during sulfonylation be optimized?
Kinetic studies show that a temperature gradient (0°C to room temperature) during sulfonylation minimizes racemization while achieving >75% yield. DIBAL-H preserves chiral centers before sulfonylation, as demonstrated in chromene-sulfonamide syntheses . DOE approaches with solvent polarity (CH₂Cl₂ vs. THF) and base strength (Et₃N vs. iPr₂NEt) resolve yield-purity trade-offs via response surface modeling .
Q. What frameworks reconcile contradictory bioactivity data across assay systems?
A tiered validation approach includes:
- LC-MS stability studies under assay conditions.
- Standardized PAMPA for membrane permeability normalization.
- Isothermal titration calorimetry to confirm target binding thermodynamics. Cross-validation against structurally analogous derivatives (e.g., N-[(R)-1-benzofuran-2-yl(phenyl)methyl]) distinguishes compound-specific effects from artifacts . Molecular docking aligned with PDB 2WY crystal data clarifies activity discrepancies .
Q. What advanced crystallization strategies address polymorphic variability affecting dissolution?
Anti-solvent vapor diffusion (benzene/hexane, 9:1 v/v) yields Form I crystals with optimal bioavailability. Seeding with pre-characterized microcrystals (10–20 μm) prevents undesired polymorphs. In situ Raman spectroscopy monitors cooling (60°C to 10°C at 0.5°C/min) for real-time polymorph selection. Hydrogen-bonding analysis in analogues (e.g., 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid) guides solvent selection .
Q. How should researchers design studies to investigate structure-activity relationships (SAR) for this compound?
SAR studies require systematic substitution at the benzofuran oxygen and sulfonamide nitrogen. Semi-empirical quantum calculations (PM6 method) predict electronic effects, while molecular dynamics simulations (100 ns trajectories) assess conformational stability in aqueous and lipid bilayers. Biological testing against isoform-specific targets (e.g., kinase panels) identifies selectivity drivers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
